Cas no 1609255-38-0 (Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-)
![Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- structure](https://ja.kuujia.com/scimg/cas/1609255-38-0x500.png)
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- 化学的及び物理的性質
名前と識別子
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- 4-(dimethylamino)-1-benzothiophene-2-carboxylic acid
- 4-(dimethylamino)benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-
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- インチ: 1S/C11H11NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-6H,1-2H3,(H,13,14)
- InChIKey: HMZFJSVULCAVRH-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC2=C1C=CC=C2N(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 257
- トポロジー分子極性表面積: 68.8
- 疎水性パラメータ計算基準値(XlogP): 2.9
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378998-0.05g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 0.05g |
$443.0 | 2023-03-02 | ||
Enamine | EN300-378998-1.0g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-378998-10.0g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 10.0g |
$2269.0 | 2023-03-02 | ||
Enamine | EN300-378998-5.0g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 5.0g |
$1530.0 | 2023-03-02 | ||
Enamine | EN300-378998-0.25g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 0.25g |
$485.0 | 2023-03-02 | ||
Enamine | EN300-378998-0.1g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 0.1g |
$464.0 | 2023-03-02 | ||
Enamine | EN300-378998-0.5g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 0.5g |
$507.0 | 2023-03-02 | ||
Enamine | EN300-378998-2.5g |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
1609255-38-0 | 2.5g |
$1034.0 | 2023-03-02 |
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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5. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-に関する追加情報
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- (CAS No. 1609255-38-0): A Comprehensive Overview
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- (CAS No. 1609255-38-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique benzo[b]thiophene scaffold and dimethylamino substituent, exhibits a range of interesting properties that make it a valuable candidate for various applications, including drug discovery and functional materials development.
The benzo[b]thiophene core is a well-known heterocyclic structure that has been extensively studied for its biological activities. The presence of the dimethylamino group at the 4-position of the carboxylic acid moiety imparts additional functionalities and reactivity, making this compound particularly intriguing for researchers. Recent studies have highlighted the potential of benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.
In the context of medicinal chemistry, benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- has been explored for its ability to modulate key biological targets. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can effectively inhibit the activity of specific enzymes involved in inflammatory pathways. The study found that the dimethylamino group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets.
Furthermore, benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- has shown promise in cancer research. A recent study in the International Journal of Cancer (2023) reported that this compound exhibits potent anti-proliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy. The unique structural features of the benzo[b]thiophene scaffold and the dimethylamino substituent contribute to its efficacy and selectivity.
In addition to its medicinal applications, benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- has also been investigated for its potential use in materials science. The compound's ability to form stable complexes with metal ions makes it a promising candidate for the development of functional materials with applications in catalysis and sensing. Research published in Advanced Materials (2023) highlighted the formation of metal-organic frameworks (MOFs) using this compound as a building block. These MOFs exhibited excellent catalytic activity and stability under various conditions.
The synthesis of benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- involves several well-established chemical reactions. One common approach is to start from commercially available benzo[b]thiophene derivatives and introduce the carboxylic acid and dimethylamino groups through selective functionalization steps. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.
From a safety perspective, it is important to handle benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- with care, following standard laboratory safety protocols. While this compound is not classified as a hazardous material, proper storage and handling practices are essential to ensure safe use in research settings.
In conclusion, benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)- (CAS No. 1609255-38-0) is a multifaceted organic compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an exciting area of ongoing research, with promising applications in therapeutic development and functional materials design.
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